2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl citrate can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
Citric Acid+Methanol→Methyl Citrate+Water
Industrial Production Methods: In industrial settings, the production of methyl citrate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl citrate undergoes various chemical reactions, including:
Oxidation: Methyl citrate can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert methyl citrate into other derivatives with different functional groups.
Substitution: Methyl citrate can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl citrate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of methyl citrate and its derivatives.
Industry: Methyl citrate is used in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of methyl citrate involves its participation in the methylcitrate cycle. In this cycle, methyl citrate is synthesized from propionyl-coenzyme A and oxaloacetate by the enzyme methylcitrate synthase. The cycle helps in the detoxification of propionyl-coenzyme A, converting it into pyruvate and succinate, which can then enter other metabolic pathways .
Comparison with Similar Compounds
Methyl citrate can be compared with other citric acid esters such as ethyl citrate and butyl citrate. While all these compounds share a similar core structure, the different ester groups confer unique properties and applications. For example:
Ethyl Citrate: Used as a flavoring agent and in pharmaceuticals.
Butyl Citrate: Commonly used as a plasticizer in polymers.
Properties
IUPAC Name |
2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUUOJFXIMELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26163-61-1 | |
Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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